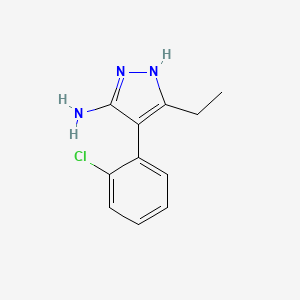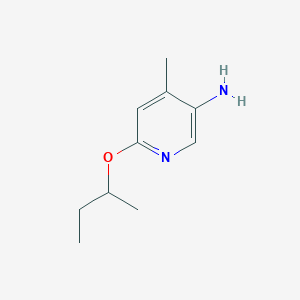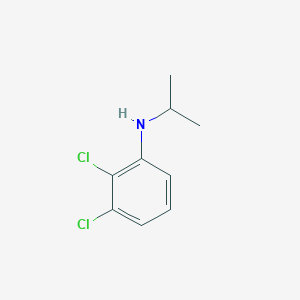
1-Chloro-3-iodo-2-methoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-iodo-2-methoxy-2-methylpropane is an organic compound with the molecular formula C5H10ClIO. It is a halogenated alkane, characterized by the presence of chlorine, iodine, and methoxy groups attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-iodo-2-methoxy-2-methylpropane can be synthesized through a multi-step process involving the halogenation of appropriate precursors. One common method involves the following steps:
Starting Material: Begin with 2-methyl-2-methoxypropane.
Chlorination: React the starting material with chlorine gas in the presence of a radical initiator such as UV light or a peroxide to introduce the chlorine atom.
Iodination: Treat the chlorinated intermediate with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to replace one of the hydrogen atoms with iodine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over temperature, pressure, and reaction time.
Purification: Employing distillation, crystallization, or chromatography techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-iodo-2-methoxy-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the halogens can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Chloro-3-iodo-2-methoxy-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of halogenated drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-3-iodo-2-methoxy-2-methylpropane involves its reactivity with various nucleophiles and electrophiles. The presence of halogens makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The methoxy group can participate in oxidation-reduction reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-iodo-3-methoxybenzene: Similar in having both chlorine and iodine atoms but differs in the aromatic ring structure.
1-Chloro-2-methylpropane: Lacks the iodine and methoxy groups, making it less reactive in certain reactions.
2-Methoxy-2-methylpropane: Lacks the halogen atoms, resulting in different reactivity patterns.
Uniqueness
1-Chloro-3-iodo-2-methoxy-2-methylpropane is unique due to the combination of chlorine, iodine, and methoxy groups on a single propane backbone. This unique structure imparts distinct reactivity and makes it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C5H10ClIO |
|---|---|
Molecular Weight |
248.49 g/mol |
IUPAC Name |
1-chloro-3-iodo-2-methoxy-2-methylpropane |
InChI |
InChI=1S/C5H10ClIO/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3 |
InChI Key |
XVFACXSSADPTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


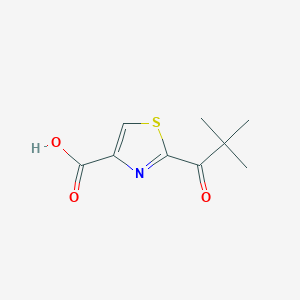
![4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13286309.png)
![Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate](/img/structure/B13286316.png)
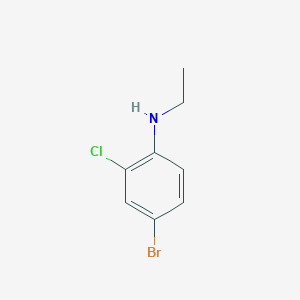
![4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL](/img/structure/B13286338.png)

![(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13286347.png)

![1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13286368.png)
![6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13286372.png)
